1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
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Overview
Description
The compound “1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine” is a complex organic molecule. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]benzazoles, which are structurally similar to the compound , has been achieved through a transition-metal-free oxidative N–N bond formation strategy . This strategy was developed to generate various structurally interesting [1,2,4]triazolo[1,5-a]benzazoles efficiently .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]benzazoles was confirmed by obtaining the first single crystal structure . This provides a solid basis for understanding the structure of the compound “this compound”.Chemical Reactions Analysis
The key reaction in the synthesis of [1,2,4]triazolo[1,5-a]benzazoles is the oxidative N–N bond formation . The mechanism of this reaction was investigated using an intramolecular competition reaction .Scientific Research Applications
Antibacterial Agents
Compounds related to azetidinones and triazolopyrimidines have been synthesized and studied for their antibacterial properties. For example, azetidinylquinolones have shown promising in vitro and in vivo antibacterial activity, with the absolute stereochemistry at the asymmetric centers being crucial for enhancing activity (Frigola et al., 1995). These findings underscore the potential of azetidinone derivatives in developing new antibacterial agents.
Antimicrobial Activity
The synthesis of new pyrazole, fused pyrazolopyrimidine, and triazolopyrimidine derivatives has also been explored, with these compounds displaying antimicrobial activity. This highlights the versatility of triazolopyrimidine derivatives in the design of antimicrobial agents (Abunada et al., 2008).
Chemical Synthesis and Characterization
Research into the chemical synthesis and characterization of azetidinone and triazolopyrimidine derivatives provides insights into their potential applications. For instance, the synthesis of bridged azabicyclic compounds using radical translocation reactions demonstrates the chemical versatility and potential for creating novel structures (Ikeda et al., 1996).
Antitumor Antibiotics
Derivatives of azetidinone, such as those undergoing intramolecular azide to alkene cycloadditions, have been investigated for their potential as antitumor antibiotics. This research avenue suggests that azetidinone derivatives could play a role in developing new cancer therapies (Hemming et al., 2014).
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds, including pyrazolopyrimidines and triazinopyrimidines, further illustrates the broad utility of these chemical frameworks in scientific research. These efforts contribute to the development of new compounds with potential applications in drug discovery and materials science (Abdelriheem et al., 2017).
Anticonvulsant and Antidepressant Activities
Exploration into the pharmacological activities of pyridopyrimidine derivatives, including their anticonvulsant and antidepressant effects, highlights the potential for these compounds in therapeutic applications. This research demonstrates the importance of chemical derivatives in addressing neurological and mental health conditions (Zhang et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known to have a wide range of pharmacological activities , suggesting that it may interact with multiple targets.
Mode of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to interact with their targets through various mechanisms .
Biochemical Pathways
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known to influence a variety of biochemical pathways due to its wide range of pharmacological activities .
Pharmacokinetics
Compounds with similar structures have been synthesized and studied for their pharmacokinetic properties .
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to have a wide range of effects, including anticancer, antimicrobial, and anti-tubercular activities .
Future Directions
Properties
IUPAC Name |
(2-bromophenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-10-6-14(22-16(20-10)18-9-19-22)24-11-7-21(8-11)15(23)12-4-2-3-5-13(12)17/h2-6,9,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHKIAPYWHXTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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